molecular formula C9H13N3 B12990190 (S)-2-(Piperidin-3-yl)pyrimidine

(S)-2-(Piperidin-3-yl)pyrimidine

Cat. No.: B12990190
M. Wt: 163.22 g/mol
InChI Key: ZUQHRLRCFROOPV-QMMMGPOBSA-N
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Description

(S)-2-(Piperidin-3-yl)pyrimidine is a chiral compound that features a pyrimidine ring substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Piperidin-3-yl)pyrimidine typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the pyrimidine ring is functionalized with a halide group, and the piperidine ring is functionalized with a boronic acid or ester. The reaction is carried out in the presence of a palladium catalyst, a base, and a suitable solvent at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Piperidin-3-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

(S)-2-(Piperidin-3-yl)pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-(Piperidin-3-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (S)-5-(Piperidin-3-yl)pyrimidine
  • (S)-4-(Piperidin-3-yl)aniline
  • (S)-Piperidin-3-yl(pyrrolidin-1-yl)methanone

Uniqueness

(S)-2-(Piperidin-3-yl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

2-[(3S)-piperidin-3-yl]pyrimidine

InChI

InChI=1S/C9H13N3/c1-3-8(7-10-4-1)9-11-5-2-6-12-9/h2,5-6,8,10H,1,3-4,7H2/t8-/m0/s1

InChI Key

ZUQHRLRCFROOPV-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@@H](CNC1)C2=NC=CC=N2

Canonical SMILES

C1CC(CNC1)C2=NC=CC=N2

Origin of Product

United States

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